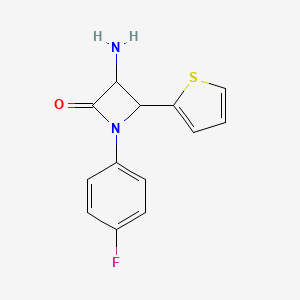

3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one

Description

3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 4-fluorophenyl group at position 1, a thiophen-2-yl substituent at position 4, and an amino group at position 2. Its molecular formula is C₁₄H₁₃FN₂OS, with a molecular weight of 276.33 g/mol .

Properties

Molecular Formula |

C13H11FN2OS |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

3-amino-1-(4-fluorophenyl)-4-thiophen-2-ylazetidin-2-one |

InChI |

InChI=1S/C13H11FN2OS/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2 |

InChI Key |

RRJYLPIQTIKPMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the reaction of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- The thiophen-2-yl group in the target compound offers distinct electronic and steric properties compared to phenyl or substituted phenyl groups in analogs.

- Ezetimibe ’s 4-hydroxyphenyl and hydroxypropyl substituents are critical for its cholesterol-lowering activity, which the target compound lacks .

- Fluorine at position 1 (4-fluorophenyl or 4-fluorobenzyl) is a common feature, likely enhancing metabolic stability and binding affinity .

Biological Activity

3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one can be represented as follows:

- Molecular Formula : C11H10FN3OS

- Molecular Weight : 253.28 g/mol

- IUPAC Name : 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one

This compound features an azetidinone ring, which is known for its diverse biological activities.

Antibacterial Activity

Research has shown that azetidinone derivatives possess notable antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. A study indicated that azetidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against these pathogens .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one | E. coli ATCC 25922 | 1 |

| 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one | S. aureus ATCC 25923 | 2 |

Antiviral Activity

The antiviral potential of azetidinone compounds has been documented in several studies. For example, a derivative similar to 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one showed moderate inhibitory activity against human coronavirus with an EC50 of approximately 45 µM . Another study reported that certain azetidinones were effective against influenza A virus H1N1, indicating a promising avenue for further research into antiviral applications .

Anticancer Activity

Azetidinone derivatives have also been evaluated for their anticancer properties. Research has indicated that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Specifically, the fluorinated analogs of azetidinones have exhibited significant anticancer activity against HT-29 colon cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one | MCF-7 (breast cancer) | 10 |

| 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one | HT-29 (colon cancer) | 15 |

Study on Antibacterial Properties

In a comparative study of various azetidinones, it was found that the presence of a fluorine atom significantly enhanced antibacterial activity. The compound demonstrated superior efficacy against resistant bacterial strains compared to standard antibiotics like ciprofloxacin .

Study on Antiviral Efficacy

Another pivotal study focused on the antiviral properties of azetidinone derivatives against RNA viruses. The findings suggested that modifications in the side chains could lead to enhanced activity against specific viral targets, paving the way for potential therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.